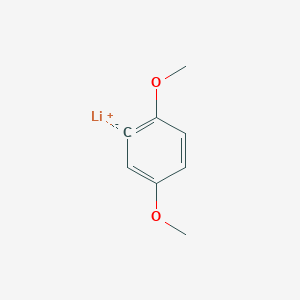
lithium;1,4-dimethoxybenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,4-dimethoxybenzene-6-ide is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 1,4-dimethoxybenzene ring, which is a derivative of benzene with two methoxy groups at the para positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,4-dimethoxybenzene-6-ide typically involves the lithiation of 1,4-dimethoxybenzene. This can be achieved through a reaction with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature control and solvent choice, to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,4-dimethoxybenzene-6-ide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy groups, which activate the aromatic ring towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the context of its use in lithium-ion batteries.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives of 1,4-dimethoxybenzene, while oxidation can lead to the formation of quinones .
Applications De Recherche Scientifique
Lithium;1,4-dimethoxybenzene-6-ide has several scientific research applications, including:
Lithium-Ion Batteries: The compound is used as a redox shuttle additive for overcharge protection in lithium-ion batteries.
Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various substitution reactions.
Material Science: The compound is studied for its potential use in developing new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of lithium;1,4-dimethoxybenzene-6-ide in lithium-ion batteries involves its role as a redox shuttle. During overcharge conditions, the compound undergoes oxidation at the cathode to form a radical cation, which then diffuses to the anode where it is reduced back to its neutral form. This cycle helps in preventing overcharging and maintaining the battery’s performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: A precursor to lithium;1,4-dimethoxybenzene-6-ide, it lacks the lithium ion but shares similar aromatic properties.
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Another derivative used in lithium-ion batteries for overcharge protection.
Uniqueness
This compound is unique due to its combination of a lithium ion with a 1,4-dimethoxybenzene ring, which imparts specific electrochemical properties that are beneficial for applications in energy storage and organic synthesis .
Propriétés
Numéro CAS |
39175-16-1 |
|---|---|
Formule moléculaire |
C8H9LiO2 |
Poids moléculaire |
144.1 g/mol |
Nom IUPAC |
lithium;1,4-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.Li/c1-9-7-3-5-8(10-2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
NZCHASGKBCNUIM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1=C[C-]=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


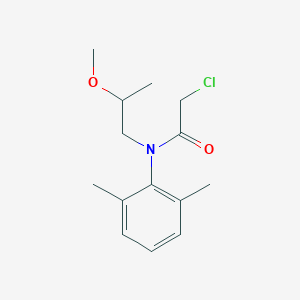



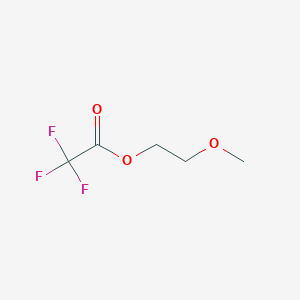
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
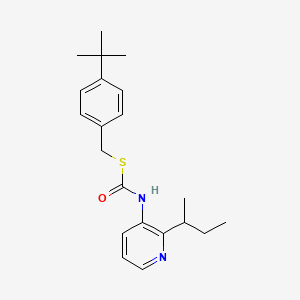
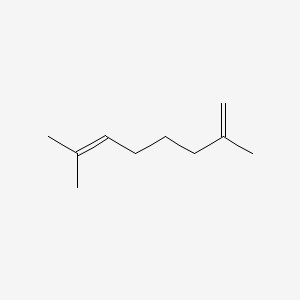
![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
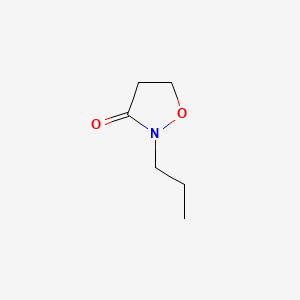

![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
